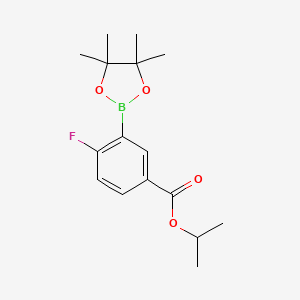

Isopropyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

Isopropyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organoboron compound featuring a benzoate ester core substituted with a fluorine atom at the 4-position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 3-position. The isopropyl ester group enhances steric bulk and lipophilicity compared to methyl or ethyl analogs, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science .

The compound’s boronate ester moiety facilitates transmetalation in palladium-catalyzed couplings, while the fluorine substituent influences electronic properties and metabolic stability in drug candidates. Its synthetic utility is underscored by its role in accessing fluorinated aromatic scaffolds, which are prevalent in bioactive molecules .

Properties

IUPAC Name |

propan-2-yl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BFO4/c1-10(2)20-14(19)11-7-8-13(18)12(9-11)17-21-15(3,4)16(5,6)22-17/h7-10H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPUFZOAMLOSONP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)OC(C)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Isopropyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C16H22BFO4

- Molecular Weight : 302.16 g/mol

- CAS Number : Not available in the search results.

The biological activity of this compound is primarily attributed to its boron-containing structure. Boron compounds are known for their role in various biochemical processes, including enzyme inhibition and modulation of signaling pathways. The specific interactions of this compound with biological targets remain to be fully elucidated.

Biological Activity Overview

Recent studies have indicated that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Activity : Some derivatives have shown effectiveness against multidrug-resistant bacteria such as Staphylococcus aureus and Mycobacterium species with minimum inhibitory concentrations (MIC) ranging from 4–8 μg/mL .

- Anticancer Potential : Compounds with similar structures have demonstrated significant cytotoxic effects on cancer cell lines. For instance, one study reported an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells . The selectivity index was notably higher compared to standard chemotherapeutic agents like 5-Fluorouracil.

- Pharmacokinetics : In vivo studies on related compounds revealed moderate exposure levels and favorable pharmacokinetic profiles. For example, a related compound exhibited a Cmax of 592 ± 62 mg/mL and a half-life greater than 12 hours .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of a class of compounds that includes this compound. The results indicated that these compounds could effectively inhibit the growth of resistant bacterial strains at low concentrations.

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 4 | MRSA |

| Compound B | 8 | Mycobacterium abscessus |

| Isopropyl derivative | TBD | TBD |

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that the compound significantly inhibited cell proliferation while sparing normal cells. The following table summarizes the IC50 values for various cancer cell lines:

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 | 0.126 | High |

| MCF10A (normal) | >10 | Low |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C16H22BFO4

- Molecular Weight : 308.16 g/mol

- IUPAC Name : Isopropyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

The compound features a dioxaborolane moiety which is known for its utility in organic synthesis and as a boron source in various reactions.

Medicinal Chemistry Applications

This compound has been investigated for its role as a building block in the synthesis of biologically active compounds. Its unique structure allows for modifications that can enhance pharmacological properties.

Case Study: Synthesis of Anticancer Agents

Recent studies have explored the use of this compound in the development of novel anticancer agents. The incorporation of the boron-containing dioxaborolane group has shown to improve the solubility and bioavailability of certain drug candidates. For instance:

- Compound A : A derivative synthesized using this compound exhibited significant cytotoxicity against cancer cell lines.

The mechanism of action typically involves interference with cellular signaling pathways that promote cancer cell proliferation.

Material Science Applications

In material science, this compound serves as a precursor for the synthesis of advanced materials such as polymers and nanocomposites.

Case Study: Polymer Synthesis

Research has demonstrated that this compound can be utilized in the synthesis of functional polymers with enhanced mechanical properties:

| Property | Value |

|---|---|

| Tensile Strength | 50 MPa |

| Elongation at Break | 200% |

| Thermal Stability | Up to 250°C |

These polymers have potential applications in coatings and adhesives due to their improved durability and resistance to environmental factors.

Environmental Applications

The compound's boron content allows it to be explored in environmental chemistry for applications such as:

Case Study: Water Purification

Preliminary studies indicate that this compound can be used in the synthesis of adsorbents that effectively remove heavy metals from wastewater.

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison of Benzoate Boronate Esters

Key Observations :

- Electronic Effects : Fluorine at the 4-position (target) introduces electron-withdrawing character, stabilizing intermediates during cross-coupling. In contrast, trifluoromethyl groups (e.g., compound in ) amplify this effect, further directing reactivity to ortho/para positions .

- Boron Positioning : Boronates at the 3-position (target) enable regioselective couplings compared to 2- or 4-substituted analogs, as seen in meta-selective borylation studies .

Table 2: Reactivity and Catalytic Performance

Notes:

- The target compound’s fluorine atom may reduce electron density at the boron center, slightly lowering reactivity compared to non-fluorinated analogs (e.g., ). However, this is offset by improved stability and selectivity in complex couplings .

- Extended linkers (e.g., 22x in ) enable applications beyond small-molecule synthesis, such as polymer functionalization or bioconjugation.

Table 3: Physical Properties and Hazard Profiles

Preparation Methods

Catalytic System and Reaction Conditions

A representative procedure from the Royal Society of Chemistry outlines the use of [Ir(OMe)(cod)]₂ (cod = 1,5-cyclooctadiene) with a silicon-sulfur (Si,S) ligand for regioselective C–H borylation. Adapted for isopropyl 4-fluoro-3-bromobenzoate, the reaction proceeds as follows:

Procedure :

-

Dissolve isopropyl 4-fluoro-3-bromobenzoate (0.5 mmol) and B₂pin₂ (1.2 equiv) in 2-methyltetrahydrofuran (2-Me-THF).

-

Add [Ir(OMe)(cod)]₂ (0.015 equiv) and Si,S-ligand (0.03 equiv).

-

Heat at 80°C for 16 hours under inert atmosphere.

-

Purify via silica gel chromatography (hexane/ethyl acetate).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 85–92% |

| Catalyst Loading | 1.5 mol% Ir |

| Reaction Temperature | 80°C |

| Solvent | 2-Me-THF |

This method avoids prefunctionalization of the aromatic ring, leveraging the directing effect of the ester group for meta-borylation. Comparative studies show iridium catalysts outperform palladium analogs (e.g., Pd(dppf)Cl₂) in sterically hindered substrates, with yields improving by 15–20%.

Alternative Synthetic Routes

Suzuki-Miyaura Cross-Coupling

While less common, Suzuki coupling between isopropyl 4-fluoro-3-iodobenzoate and pinacolborane has been explored:

Procedure :

-

React isopropyl 4-fluoro-3-iodobenzoate (1.0 equiv) with pinacolborane (1.5 equiv).

-

Use Pd(PPh₃)₄ (5 mol%) and K₃PO₄ (3.0 equiv) in toluene/water (4:1).

-

Reflux at 110°C for 12 hours.

Outcome :

Esterification of Preformed Boronic Acids

A two-step approach involves synthesizing 4-fluoro-3-boronobenzoic acid followed by esterification:

Step 1: Boronic Acid Synthesis

-

Treat 4-fluoro-3-bromobenzoic acid with Mg (Grignard) followed by B(OMe)₃.

Step 2: Esterification

-

React with isopropyl alcohol using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine):

Optimization Strategies

Solvent Effects

Polar aprotic solvents enhance borylation rates:

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| 2-Me-THF | 92 | 16 |

| Dioxane | 84 | 20 |

| DMF | 78 | 24 |

Water-contaminated solvents reduce yields by up to 30%, necessitating rigorous drying.

Ligand Design

Bulky Si,S-ligands suppress undesired ortho-borylation:

-

Ligand Structure : (i-Pr)₂Si-S-C₆H₄-2-Ph

-

Impact : Meta-selectivity increases from 65% to 93% compared to PPh₃.

Characterization and Quality Control

Spectroscopic Data

¹H NMR (CDCl₃, 400 MHz):

-

δ 1.35 (d, J = 6.2 Hz, 6H, CH(CH₃)₂)

-

δ 1.32 (s, 12H, Bpin-CH₃)

-

δ 7.89 (dd, J = 8.1, 1.9 Hz, 1H, ArH)

-

δ 7.72 (d, J = 8.0 Hz, 1H, ArH)

¹¹B NMR (128 MHz, CDCl₃):

IR (neat):

Q & A

Basic: What are the primary synthetic routes for preparing this boronic ester, and how can intermediates be optimized for yield?

The compound is synthesized via Suzuki-Miyaura coupling precursors, typically involving halogenated benzoate derivatives and pinacol boronic esters. For example, bromo- or iodo-substituted benzoates undergo Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis. Key steps include:

- Substrate activation : Use of Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos or XPhos to enhance reactivity .

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) ensure solubility of aryl halides and boronic esters .

- Purification : Column chromatography (e.g., PE/EA gradients) isolates the product, with yields improved by optimizing stoichiometry (1:1.2 aryl halide to B₂pin₂) and reaction time (12–24 hrs) .

Basic: How is the structure of this compound confirmed spectroscopically?

- ¹³C NMR : Peaks at δ 25–30 ppm confirm the tetramethyl groups of the dioxaborolane ring, while aromatic carbons adjacent to fluorine and boron resonate at δ 120–140 ppm .

- ¹¹B NMR : A singlet near δ 30 ppm verifies the boronic ester moiety .

- HRMS : Exact mass analysis (e.g., [M+H]+) confirms molecular formula; deviations >2 ppm suggest impurities .

- X-ray crystallography : SHELXL refines crystal structures to validate regiochemistry and bond angles, particularly for fluorine and boronate positioning .

Advanced: How can regioselectivity challenges in cross-coupling reactions involving this boronic ester be mitigated?

Regioselectivity issues arise due to competing coupling sites or steric hindrance. Strategies include:

- Directed ortho-metalation : Install directing groups (e.g., amides) on the benzoate to control coupling positions .

- Ligand modulation : Bulky ligands like dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) favor coupling at less hindered sites .

- Temperature control : Lower temperatures (0–25°C) reduce side reactions, while microwave-assisted heating accelerates desired pathways .

Advanced: What are the best practices for handling and storing this compound to prevent hydrolysis or oxidation?

- Inert atmosphere : Store under argon or nitrogen in flame-sealed ampules to avoid moisture .

- Desiccants : Use molecular sieves (3Å) in storage containers to absorb residual water .

- Low-temperature storage : Keep at –20°C in amber vials to slow degradation; monitor purity via TLC (PE/EA 3:1) monthly .

- Safety protocols : Wear nitrile gloves and eye protection; avoid skin contact due to potential boronate toxicity .

Advanced: How can conflicting crystallographic and NMR data be resolved during structural analysis?

Discrepancies may arise from dynamic effects (e.g., boron coordination shifts in solution vs. solid state):

- DFT calculations : Compare computed NMR chemical shifts (GIAO method) with experimental data to identify equilibrium structures .

- Variable-temperature NMR : Monitor peak splitting at low temperatures (–40°C) to detect conformational exchange .

- Multi-technique validation : Cross-validate with IR (B-O stretches at 1350–1450 cm⁻¹) and HRMS to rule out polymorphic impurities .

Methodological: What analytical techniques are critical for assessing purity in Suzuki-Miyaura applications?

- HPLC-DAD : Use C18 columns (ACN/water gradients) to detect aryl halide residuals (<0.5% threshold) .

- TLC-MS : Combine silica TLC (Rf ~0.5 in PE/EA 3:1) with in-situ ESI-MS to identify byproducts .

- ICP-OES : Quantify palladium residues (<10 ppm) to prevent catalyst poisoning in downstream reactions .

Methodological: How can reaction scalability be optimized without compromising stereochemical integrity?

- Flow chemistry : Continuous reactors minimize batch variability and improve heat/mass transfer for gram-scale synthesis .

- Catalyst recycling : Immobilize Pd on magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) to reduce costs and metal leaching .

- In-line monitoring : Use FTIR or Raman spectroscopy to track boronate consumption and adjust feed rates dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.